molecular formula C11H14ClNO B1420278 2-chloro-N-[(2-methylphenyl)methyl]propanamide CAS No. 1098347-61-5

2-chloro-N-[(2-methylphenyl)methyl]propanamide

Cat. No. B1420278
M. Wt: 211.69 g/mol
InChI Key: FDPIBKCVWXAKHK-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-methylphenyl)methyl]propanamide is a chemical compound with the molecular formula C10H12ClNO . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-chloro-N-[(2-methylphenyl)methyl]propanamide is 1S/C11H14ClNO/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The melting point of 2-chloro-N-[(2-methylphenyl)methyl]propanamide is 110-111 °C, and its predicted boiling point is 330.6±25.0 °C . The predicted density is 1.183±0.06 g/cm3 .

Scientific Research Applications

Solubility and Crystallization

2-chloro-N-(4-methylphenyl)propanamide, a compound closely related to 2-chloro-N-[(2-methylphenyl)methyl]propanamide, has been studied for its solubility in various solvent mixtures. This research is crucial for understanding its dissolution properties and for providing saturation temperature profiles as a function of concentration, which is essential in the pharmaceutical industry for drug formulation and processing (Pascual et al., 2017). Additionally, the continuous crystallization process of this compound has been optimized for better yield and productivity, a key aspect in the pharmaceutical manufacturing of active ingredients (Pascual et al., 2022).

Biological Activities and Potential Therapeutic Uses

  • Antimicrobial Activity: A study on Jolyna laminarioides identified bioactive constituents including a derivative similar to 2-chloro-N-[(2-methylphenyl)methyl]propanamide, showing antimicrobial activity (Atta-ur-rahman et al., 1997).
  • Antinociceptive Properties: Research on derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, a similar structure, revealed significant antinociceptive activity, suggesting potential applications in pain management (Önkol et al., 2004).
  • Antifungal and Antibacterial Agents: Certain derivatives of 2-chloro-N-(4-methylphenyl)propanamide have shown promise as antifungal and antibacterial agents (Baranovskyi et al., 2018).

Synthesis and Characterization

  • Novel Synthetic Approaches: Facile synthesis methods for impurities of Propisochlor, a derivative of 2-chloro-N-[(2-methylphenyl)methyl]propanamide, have been developed, contributing to the field of synthetic chemistry and herbicide development (Behera et al., 2022).
  • Structural Elucidation: Advanced techniques like NMR and mass spectrometry have been used for structural elucidation of related compounds, which is fundamental for understanding their chemical properties and potential applications (Wu et al., 2015).

Potential in Treating Diseases

  • Malaria Treatment: Research on aminoacetamide scaffolds, which are structurally related, has led to compounds with potent antimalarial properties, indicating potential new avenues for treating this disease (Norcross et al., 2019).
  • COVID-19 Protease Inhibition: Quantum chemical analysis of a compound similar to 2-chloro-N-[(2-methylphenyl)methyl]propanamide suggests potential medicinal use against COVID-19, highlighting the role of such compounds in addressing current global health challenges (Pandey et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Danger” and hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(2-methylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIBKCVWXAKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2-methylphenyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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